molecular formula C25H19ClN4O3 B11202193 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11202193
M. Wt: 458.9 g/mol
InChI Key: QHRALCKQKNZTSG-UHFFFAOYSA-N
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Description

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, a phenethyl group, and a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a chlorinated aromatic aldehyde under acidic conditions to form the corresponding oxadiazole.

    Quinazoline core synthesis: The quinazoline core can be synthesized by cyclization of an appropriate anthranilic acid derivative with a phenethylamine under basic conditions.

    Coupling of the oxadiazole and quinazoline moieties: The final step involves coupling the oxadiazole ring with the quinazoline core through a suitable linker, such as a methylene bridge, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The chlorophenyl group in the oxadiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular targets. It can be used to study the effects of quinazoline derivatives on cell proliferation, apoptosis, and signal transduction.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a building block in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in reduced cell proliferation and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.

    Oxadiazole Derivatives: Compounds like raltegravir, an antiretroviral drug, contain the oxadiazole ring and exhibit similar biological activities.

Uniqueness

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is unique due to its combination of the quinazoline core, phenethyl group, and oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c26-19-10-6-9-18(15-19)23-27-22(33-28-23)16-30-21-12-5-4-11-20(21)24(31)29(25(30)32)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

InChI Key

QHRALCKQKNZTSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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